Endo-9-azabicyclo[3.3.1]nonan-3-ol
Description
Endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS: 504-12-1, molecular formula: C₈H₁₅NO) is a bicyclic amine-alcohol with a rigid fused-ring structure. It serves as a key intermediate in synthesizing agrochemicals and pharmaceuticals due to its stereochemical stability and functional versatility . The compound is synthesized via catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium complexes (e.g., RuCl₂(PPh₃)₂(en)), achieving high endo-selectivity (up to 99.3%) under optimized conditions . Its molecular weight is 141.21 g/mol, and it requires storage in dark, dry conditions at room temperature .
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Heteroatom Substitutions
Heteroatom Modifications
- 9-Oxabicyclo[3.3.1]nona-2,6-diene: Replacing nitrogen with oxygen alters electronic properties and reactivity. This compound exhibits distinct NMR spectral shifts (δ values) and is synthesized via HI elimination from diiodo precursors .
- 3,7-Diheterabicyclo[3.3.1]nonan-9-ols: Derivatives with oxygen (3-oxa-7-aza) or sulfur (3-thia-7-aza) show conformational flexibility, including rare chair-boat forms with trigonal nitrogen, impacting biological interactions .
Substituent Effects
- N-Phenethyl and Fluorophenyl Derivatives: Example: (1R,4aR,9aR*)-5-(2-Fluoro-5-nitrophenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9α-ol. The electron-withdrawing nitro group enhances pharmacological activity, likely in CNS-targeting applications .
- 9-Methyl and 9-Benzyl Derivatives: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS: 70243-51-5) and its benzyl analog (endo-HOBB) are synthesized via similar hydrogenation routes. The benzyl group improves lipophilicity, making it suitable for drug delivery studies .
- 3-Phenyl and 3-Isopropyl Derivatives : These bulkier substituents increase steric hindrance, affecting catalytic hydrogenation yields and stereoselectivity .
Catalytic Hydrogenation Efficiency
Key Findings :
- Ruthenium complexes with bidentate ligands (e.g., en = ethylenediamine) achieve >95% endo-selectivity .
- Higher H₂ pressure (50 atm) and polar solvents (IPA) improve reaction rates and yields .
Competing Methods
- Oxime Formation: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is converted to oximes using hydroxylamine hydrochloride, but this route is less stereoselective .
- Allylic Bromination : Applied to 9-oxabicyclo derivatives, yielding halogenated intermediates for further functionalization .
Physical Properties Comparison
Preparation Methods
Robinson-Type Annulation
A widely adopted method involves the acid-catalyzed condensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) in the presence of benzylamine (Figure 1).
Reaction Conditions :
- Reactants : Acetone dicarboxylic acid (1.0 equiv), glutaraldehyde (1.0 equiv), benzylamine (0.9 equiv).
- Catalyst : Sulfuric acid (18% v/v, 0.65 equiv).
- Solvent : Aqueous medium at 0–10°C, followed by aging at 5°C (20 h) and 25°C (20 h).
- Yield : 57% after extraction with ethyl acetate.
This step forms the bicyclic ketone via a tandem Mannich-cyclization sequence, with benzylamine acting as both a base and a nitrogen source. The crude product is extracted into organic solvents and directly used in subsequent reductions.
Stereoselective Reduction to Endo-9-Benzyl-9-Azabicyclo[3.3.1]nonan-3-Ol
The ketone intermediate is reduced to the alcohol with strict control over stereochemistry to favor the endo isomer. Two principal methodologies are employed:
Catalytic Hydrogenation with Ruthenium Complexes
Patent EP3042902A1 discloses a stereoselective reduction using a ruthenium-phosphine catalyst under hydrogen gas.
Procedure :
- Catalyst : Ruthenium complex (e.g., RuCl₂(PPh₃)₃).
- Conditions : Methanol solvent, 50–100°C, 1–10 atm H₂.
- Selectivity : >95% endo isomer.
The ruthenium catalyst’s phosphine ligands enforce a specific transition-state geometry, favoring axial attack of hydrogen to yield the endo-alcohol. This method is scalable and avoids stoichiometric reductants.
Sodium Borohydride Reduction
An alternative protocol uses NaBH₄ in tetrahydrofuran (THF)/methanol:
Procedure :
- Reductant : Sodium borohydride (1.2 equiv).
- Solvent : THF/MeOH (3:1 v/v) at 0°C.
- Yield : 89% after workup (93% purity by qNMR).
While NaBH₄ is less stereoselective than catalytic hydrogenation, the bicyclic framework’s rigidity minimizes epimerization, yielding >90% endo product.
Deprotection Strategies for Benzyl Group Removal
Removing the benzyl group from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is critical to accessing the free amine-alcohol.
Hydrogenolytic Cleavage
Conditions :
- Catalyst : Pd(OH)₂/C (20 wt%).
- Solvent : Isopropanol, 50 psi H₂, 50°C, 48 h.
- Yield : 89.6% after filtration and concentration.
This method selectively cleaves the benzyl group without reducing the alcohol moiety. The use of Pd(OH)₂/C minimizes over-hydrogenation risks.
Analytical Characterization and Quality Control
Spectroscopic Validation
Comparative Data Table
| Parameter | Ruthenium Catalysis | NaBH₄ Reduction |
|---|---|---|
| Yield | 92% | 89% |
| Selectivity | >95% endo | >90% endo |
| Scale | Multi-kilogram | Laboratory scale |
| Cost | High (catalyst) | Low |
Applications and Derivative Synthesis
This compound serves as a precursor to ABNO , a nitroxyl radical catalyst for aerobic alcohol oxidations. Derivatives include:
Q & A
Q. What are the common synthetic routes for Endo-9-azabicyclo[3.3.1]nonan-3-ol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis of this compound derivatives typically involves catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one precursors. A ruthenium complex catalyst under hydrogen pressure is effective for selective reduction, as demonstrated in a patent-published method . Key steps include:
- Reduction Optimization : Temperature (0–110°C) and catalyst choice (e.g., Ru complexes) critically affect stereochemical outcomes. For example, Al(O-i-Pr)₃ at 110°C facilitates alcohol formation from ketones .
- Downstream Functionalization : Post-reduction steps (e.g., carbamate formation with isocyanates) require precise stoichiometry and catalysts like SnBu₂(OAc)₂ to avoid side reactions .
Q. How is X-ray crystallography employed to determine the molecular structure and conformation of this compound derivatives?
Methodological Answer: X-ray crystallography remains the gold standard for resolving bicyclic conformations. The SHELX program suite (e.g., SHELXL) is widely used for refinement . Key considerations include:
- Data Collection : High-resolution datasets (≤1.0 Å) are critical for distinguishing chair-boat vs. chair-chair conformers, as observed in antiarrhythmic derivatives .
- Refinement Protocols : Twin refinement and anisotropic displacement parameters improve accuracy for strained bicyclic systems. Evidence from 3-thia-7-azabicyclo derivatives highlights conformational flexibility dependent on substituent positioning .
Q. What pharmacological activities have been reported for this compound, and what structural features drive these activities?
Methodological Answer:
- Antiarrhythmic Properties : Derivatives like 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane suppress ventricular tachycardia in animal models at 3–6 mg/kg doses. The bicyclic framework and equatorial substituents enhance binding to cardiac ion channels .
- Antiparkinsonian Potential : Structural analogs (e.g., 6,6,9-trimethyl derivatives) exhibit activity due to dopamine receptor modulation, with the hydroxyl group critical for bioavailability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between computational predictions and empirical data (e.g., NMR vs. X-ray) in structural studies?
Methodological Answer:
- Variable-Temperature NMR : Use VT-NMR to assess dynamic equilibria between conformers. For example, N-nitrosamines with low N-N rotation barriers (12–15 kcal/mol) show nonplanarity in X-ray but pseudo-planarity in solution .
- Hybrid DFT/X-Ray Refinement : Combine quantum mechanics (QM) calculations with crystallographic data to reconcile discrepancies. This approach validated pyramidal nitrogen geometry in strained bicyclic systems .
Q. How can catalytic systems for asymmetric synthesis achieve high enantiomeric excess (ee) in this compound derivatives?
Methodological Answer:
- Chiral Ligand Screening : Test Ru complexes with phosphine or BINAP ligands to enhance stereoselectivity. The patent method achieved high yields but did not specify ee; further optimization is needed .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring endo products. Comparative studies with Al(O-i-Pr)₃ in toluene vs. THF could elucidate solvent roles .
Q. What methodological considerations are critical for QM/MM studies of this compound’s biological interactions?
Methodological Answer:
- Active-Site Modeling : Use X-ray structures (e.g., antiarrhythmic derivatives) to define QM regions for ligand-receptor interactions .
- Conformational Sampling : Molecular dynamics (MD) simulations should account for bicyclic ring flexibility. Enhanced sampling (e.g., metadynamics) improves prediction of binding modes to targets like sodium channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
